Guabenxan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guabenxan involves the reaction of 1,4-benzodioxan-6-ylmethyl chloride with guanidine . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction mixture is continuously stirred and monitored for temperature and pH to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Guabenxan undergoes several types of chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or neutral pH, temperature range of 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, temperature range of 0-25°C.
Substitution: Sodium hydroxide, potassium carbonate; conditionsbasic pH, temperature range of 50-70°C.
Major Products Formed
Oxidation: Oxides of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Guabenxan has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Guabenxan involves its interaction with specific molecular targets, primarily in the cardiovascular system . This compound acts as an antihypertensive agent by inhibiting the release of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure . The compound targets adrenergic receptors and modulates the signaling pathways involved in vascular tone regulation .
Comparison with Similar Compounds
Similar Compounds
Guanabenz: Another guanidine derivative with antihypertensive properties.
Guanfacine: Similar in structure and function, used for treating hypertension and attention deficit hyperactivity disorder.
Clonidine: A centrally acting alpha-agonist with antihypertensive effects.
Uniqueness of Guabenxan
This compound is unique due to its specific molecular structure, which allows for selective interaction with adrenergic receptors . This selectivity contributes to its efficacy as an antihypertensive agent with potentially fewer side effects compared to other similar compounds .
Properties
CAS No. |
19889-45-3 |
---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2,(H4,11,12,13) |
InChI Key |
WTDYJDLUNYALPM-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)CN=C(N)N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CN=C(N)N |
19889-45-3 17471-82-8 |
|
Synonyms |
(1,4-benzodioxan-6-yl-methyl)guanidine guabenxan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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